1-(4-Tolylsulfonyl)pyrrolidin-3-one

Description

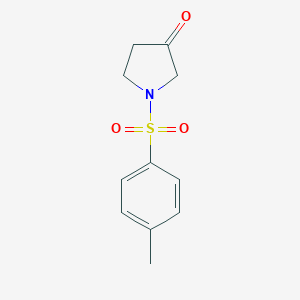

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJNDUPYCKAYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336721 | |

| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73696-28-3 | |

| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Structure

IUPAC Name

The internationally recognized name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-one.

Alternative Chemical Names and Synonyms

In scientific literature and commercial catalogs, this chemical is also referred to by several other names. chemicalbook.com These synonyms are crucial for comprehensive database searches and for recognizing the compound in various contexts.

1-(4-Tolylsulfonyl)pyrrolidin-3-one chemicalbook.com

1-(p-Toluenesulfonyl)-3-pyrrolidinone

1-Tosyl-3-pyrrolidinone chemicalbook.com

1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinone chemicalbook.com

Molecular Formula

The molecular formula for this compound is C11H13NO3S. chemicalbook.com This formula delineates the exact number of atoms of each element within a single molecule of the compound.

Molecular Weight

The molecular weight of the compound is 239.29 g/mol . chemicalbook.com

InChIKey

The IUPAC International Chemical Identifier Key (InChIKey) is a hashed version of the InChI string, providing a unique identifier for the compound. The InChIKey for this compound is BMJNDUPYCKAYAG-UHFFFAOYSA-N.

| Identifier | Value | Reference |

| IUPAC Name | 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-one | |

| Molecular Formula | C11H13NO3S | chemicalbook.com |

| Molecular Weight | 239.29 g/mol | chemicalbook.com |

| InChIKey | BMJNDUPYCKAYAG-UHFFFAOYSA-N |

| Alternative Names | Reference |

| This compound | chemicalbook.com |

| 1-(p-Toluenesulfonyl)-3-pyrrolidinone | |

| 1-Tosyl-3-pyrrolidinone | chemicalbook.com |

| 1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinone | chemicalbook.com |

Structural Representations

The chemical compound with the systematic name this compound is a derivative of pyrrolidine (B122466), a five-membered nitrogen-containing heterocycle. xinzepharm.com The structure is characterized by a tolylsulfonyl group attached to the nitrogen atom of the pyrrolidine ring and a ketone group at the third carbon atom of the ring.

The two-dimensional structure of this compound illustrates the covalent bonding and arrangement of atoms. The molecule consists of two main components: the pyrrolidin-3-one ring and the 4-tolylsulfonyl group, also known as a tosyl group. hsppharma.com

The pyrrolidin-3-one moiety is a saturated five-membered ring containing four carbon atoms and one nitrogen atom. A carbonyl group (C=O) is located at the third position of this ring. The 4-tolylsulfonyl group consists of a toluene (B28343) molecule substituted with a sulfonyl group. This group is attached to the nitrogen atom of the pyrrolidin-3-one ring via the sulfur atom.

The molecular formula for this compound is C₁₁H₁₃NO₃S. nsf.gov

Table 1: Structural Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-one |

| CAS Number | 73696-28-3 nsf.gov |

| Molecular Formula | C₁₁H₁₃NO₃S nsf.gov |

| Molecular Weight | 239.29 g/mol nsf.gov |

Three-dimensional conformer data provides insight into the spatial arrangement of atoms in a molecule, which is crucial for understanding its interactions and reactivity. This data is typically obtained through experimental methods like X-ray crystallography or through computational chemistry models.

Synthetic Methodologies for 1 4 Tolylsulfonyl Pyrrolidin 3 One

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the pyrrolidine (B122466) ring system in a controlled manner. Key to these approaches is the ability to dictate the precise arrangement of atoms, a concept known as selectivity.

The synthesis of functionalized pyrrolidines, such as the tolylsulfonyl derivative, relies heavily on pathways that can control both regioselectivity (where chemical groups are placed) and stereoselectivity (the 3D orientation of those groups).

A cornerstone in modern pyrrolidine synthesis is the [3+2] cycloaddition reaction . This method involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. Specifically, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefinic partners provides a general and powerful route to highly functionalized and chiral pyrrolidines. nih.govacs.org The use of chiral auxiliaries or catalysts in these reactions allows for the induction of a specific stereochemistry in the final product. For instance, the N-tert-butanesulfinylimine group can act as an effective chiral director in cycloadditions, leading to densely substituted pyrrolidines with excellent diastereoselectivity. acs.org

Another advanced strategy is the direct C-H functionalization of pyrroline (B1223166) precursors. Dirhodium-catalyzed reactions, for example, can achieve highly enantio- and diastereoselective C-H functionalization at the position alpha to the nitrogen atom, providing a direct entry to complex pyrrolidine structures. acs.org This contrasts with other reactions that might favor cyclopropanation, demonstrating the critical role of the catalyst in directing the reaction pathway. acs.org

Furthermore, the intramolecular cyclization of carefully designed linear precursors, such as N-tethered alkyne-alkenols, can be mediated by Lewis acids like Indium(III) chloride (InCl₃) to produce substituted pyrrolidines. nih.gov These reactions can proceed with high levels of stereo- and regioselectivity, yielding specific isomers of the product. nih.gov

Table 1: Comparison of Stereoselective Pyrrolidine Synthesis Pathways

| Pathway | Key Reactants | Typical Catalyst/Mediator | Selectivity Control | Ref |

| [3+2] Cycloaddition | Azomethine Ylide + Alkene | Silver(I) Carbonate (Ag₂CO₃) | Diastereoselective | acs.org |

| C-H Functionalization | Dihydropyrrole + Diazoacetate | Dirhodium Tetracarboxylate | Enantio- & Diastereoselective | acs.org |

| Intramolecular Cyclization | N-tethered Alkyne-Alkenol | Indium(III) Chloride (InCl₃) | Regio- & Stereoselective | nih.gov |

The success of direct synthetic approaches is intrinsically linked to the specific catalyst systems and reaction conditions employed. These factors not only influence the rate of reaction but are paramount in determining the final product's structure and purity.

Chiral Phosphoric Acids (CPAs) have emerged as a highly effective class of Brønsted acid organocatalysts for a wide array of asymmetric transformations. nih.gov Their power lies in their ability to act as bifunctional catalysts, using dual hydrogen bonds to organize both the electrophile and the nucleophile in the transition state, thereby inducing high levels of stereocontrol. rsc.org

In the synthesis of pyrrolinones, which are structurally related to pyrrolidinones, CPAs can catalyze reactions like the aza-Friedel–Crafts alkylation of pyrrolinone ketimines with phenolic compounds. rsc.org This methodology constructs pyrrolinone derivatives bearing a complex geminal diamine core with excellent yields and high enantioselectivities (up to 99% ee). rsc.org The choice of the specific CPA catalyst, with its unique chiral backbone and substituents at the 3,3'-positions, creates a defined chiral pocket that dictates the stereochemical outcome of the reaction. nih.gov

Table 2: Enantioselective Synthesis of Pyrrolinones using a Chiral Phosphoric Acid Catalyst

| Entry | Reactant 1 (Ketimine) | Reactant 2 (Phenol) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenyl-substituted | 2-Naphthol | 99 | 97 |

| 2 | 4-Chlorophenyl-substituted | 2-Naphthol | 99 | 99 |

| 3 | 4-Methylphenyl-substituted | 2-Naphthol | 99 | 98 |

| 4 | Phenyl-substituted | 4-Methoxyphenol | 90 | 95 |

Data adapted from a representative aza-Friedel–Crafts reaction catalyzed by a chiral phosphoric acid. rsc.org

Gold catalysis, utilizing both gold(I) and gold(III) complexes, has become a powerful tool for the synthesis of nitrogen-containing heterocycles. Gold catalysts act as soft π-acids, effectively activating alkynes and allenes towards nucleophilic attack.

A key application is the cycloisomerization of α-aminoallenes, which can be catalyzed by gold(III) chloride to produce 3-pyrrolines, direct precursors to pyrrolidines. acs.org Interestingly, the N-protecting group on the substrate can significantly influence the reactivity and the degree of chirality transfer. acs.org More directly relevant to the target compound, gold(I)-catalyzed three-component reactions involving an N-tosyl amine, an alkene, and acetylene (B1199291) gas can efficiently produce 3-vinyl pyrrolidine scaffolds. acs.org The use of an N-tosyl protecting group is particularly notable as it is the same class of protecting group found in 1-(4-Tolylsulfonyl)pyrrolidin-3-one.

Table 3: Gold-Catalyzed Synthesis of N-Heterocycles

| Catalyst | Substrate Type | Product | Key Features | Ref |

| AuCl₃ | α-Aminoallene | 3-Pyrroline | Cycloisomerization, N-protecting group dependent | acs.org |

| [IPrAu(CH₃CN)]SbF₆ | Alkynyl Thioether + Isoxazole | 3-Sulfenylated Pyrrole | Regioselective [3+2] annulation | nih.gov |

| Gold(I) Complex | N-Tosyl Amine + Alkene + Acetylene | 3-Vinyl Pyrrolidine | Three-component reaction, direct formation of N-tosyl pyrrolidine | acs.org |

Molecular sieves, particularly 4 Å variants, are frequently used as additives in organic synthesis. acs.org They are aluminosilicates with a defined pore structure that allows them to trap small molecules, most notably water. acs.org In sensitive catalytic reactions, the presence of even trace amounts of water can lead to side reactions, hydrolysis of reagents, or deactivation of the catalyst.

By adding activated molecular sieves to the reaction mixture, a dry environment is maintained, ensuring the efficiency and reproducibility of the synthesis. acs.org For example, in the dirhodium-catalyzed C-H functionalization of dihydropyrrole to form a substituted pyrrolidine, the reaction is conducted in dichloromethane (B109758) in the presence of 4 Å molecular sieves to ensure optimal catalyst performance and prevent unwanted pathways. acs.org Their role is primarily that of a desiccant, but their surfaces can also possess acidic or basic sites that may influence certain reactions.

The choice of solvent is a critical parameter that can dramatically influence the outcome of a chemical reaction. Solvents affect the solubility of reactants and catalysts, the stability of intermediates, and the energy of transition states. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common chlorinated solvents used in organic synthesis due to their ability to dissolve a wide range of organic compounds and their general inertness. researchgate.net

In the synthesis of pyrrolidines and related heterocycles, aprotic solvents are often preferred. A solvent screen for a silver-mediated tandem amination/oxidation to produce pyrroles showed that DCM was the most appropriate solvent, leading to cleaner reactions and better yields compared to other options like THF, toluene (B28343), or acetonitrile. nih.gov The polarity and coordinating ability of the solvent can be tuned to optimize a specific transformation. While DCM and DCE have similar properties, subtle differences can be exploited; for instance, DCE has a higher boiling point, allowing for reactions to be run at higher temperatures. However, for many catalytic processes occurring at or below room temperature, DCM is often the solvent of choice. nih.govnih.gov

Table 4: Effect of Solvent on the Yield of a Silver-Mediated Pyrrole Synthesis

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 80 | 32 |

| 2 | DCM | rt | 58 |

| 3 | THF | rt | 45 |

| 4 | Acetonitrile | rt | 36 |

| 5 | DCE | rt | 55 |

Data adapted from a representative solvent screen for a heterocycle synthesis. nih.gov

Precursor Compounds and Starting Materials

The synthesis of the this compound scaffold relies on specific precursor molecules that are primed for cyclization. Key starting materials include homopropargyl amides and nitrones, which participate in elegant cascade reactions.

Homopropargyl Amides

Homopropargyl amides, particularly those bearing an N-tosyl group, are crucial precursors for synthesizing γ-lactams, the class of compounds to which this compound belongs. These starting materials are valued for their accessibility and the dual functionality of the alkyne and amide groups, which can be orchestrated to form the five-membered ring. A gold-catalyzed approach has been developed for the tandem cycloisomerization/oxidation of chiral homopropargyl amides, providing a direct route to enantioenriched γ-lactams. acs.orgnih.gov This methodology's utility has been demonstrated in the synthesis of biologically active compounds, highlighting its significance. acs.orgnih.gov The use of readily available starting materials and mild reaction conditions makes this a noteworthy method. acs.orgnih.gov

The general structure of a homopropargyl amide precursor is characterized by an amide nitrogen separated from a terminal alkyne by three carbon atoms. For the synthesis of the target compound, the precursor would be N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide.

Nitrones in Cascade Reactions

Nitrones are versatile 1,3-dipoles that serve as key components in cascade reactions designed to build complex heterocyclic systems. nih.govacs.org In the context of pyrrolidinone synthesis, nitrones can react with various partners, such as alkynes or allenes, to initiate a sequence of transformations leading to the desired ring structure. nih.govnih.gov These cascade reactions, often formal [4+1] cycloadditions, are known for their ability to generate molecular complexity rapidly and with high regio- and diastereoselectivity under mild conditions. nih.govresearchgate.net

For instance, the reaction of N-alkenylnitrones with alkynes can produce densely substituted 1-pyrrolines, which are closely related to pyrrolidinones. nih.gov Similarly, cascade reactions involving nitrones and allenes are effective for synthesizing various indole (B1671886) derivatives and other nitrogen-containing heterocycles. acs.orgnih.gov The specific design of the nitrone and the reaction partner, influenced by substrate functionalization and catalyst choice, can steer the reaction toward the desired pyrrolidine framework. nih.gov

Reaction Mechanism Elucidation

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The pathways involved include oxidative cyclizations, Mannich-type additions, and complex cascade sequences.

Oxidative Cyclization Pathways

The conversion of homopropargyl amides into γ-lactams often proceeds through a gold-catalyzed oxidative cyclization. acs.orgnih.gov This process involves a tandem reaction sequence that begins with the cycloisomerization of the homopropargyl amide, followed by an oxidation step. acs.orgnih.gov The gold catalyst activates the alkyne moiety, making it susceptible to intramolecular attack by the amide nitrogen. This forms a five-membered ring intermediate. Subsequent oxidation of this intermediate yields the final γ-lactam product. This method is particularly powerful as it can be rendered enantioselective by using chiral ligands or auxiliaries, providing access to optically active pyrrolidinones. acs.orgnih.gov

| Reaction Type | Catalyst | Precursor | Key Feature | Source |

| Oxidative Cyclization | Gold | Chiral Homopropargyl Amides | Tandem cycloisomerization/oxidation | acs.orgnih.gov |

| Diyne Oxidation | Gold, Copper, NaBArF4 | Diynes | Builds complex cyclic molecules | researchgate.net |

Mannich-type Addition Reactions

Mannich-type reactions are a classic method for carbon-carbon bond formation and are instrumental in the synthesis of nitrogen-containing compounds. organic-chemistry.org In the context of pyrrolidinone synthesis, a nitro-Mannich reaction can be a key step in a one-pot sequence. nih.gov This process can be combined with a conjugate addition and a final lactamization step to efficiently produce highly functionalized 4-nitropyrrolidin-2-ones from simple starting materials. nih.gov The reaction demonstrates broad applicability with various aldehydes and can yield products as single diastereoisomers in good yields. nih.gov

Further advancements have combined nitro-Mannich reactions with hydroamination cascades, using a dual catalytic system of a base and a gold(I) catalyst, to afford substituted pyrrolidines with excellent diastereoselectivity. nih.gov An asymmetric variant, employing a bifunctional organocatalyst and a gold catalyst, has been developed to produce enantioenriched pyrrolidine derivatives. acs.org These cascade methodologies allow for the rapid construction of the pyrrolidine ring with control over multiple stereocenters. nih.govacs.org

Cascade Reaction Sequences

Cascade reactions provide an efficient and atom-economical approach to complex molecules like this compound by forming multiple chemical bonds in a single operation without isolating intermediates. acs.org These sequences are central to modern synthetic strategies.

One prominent example involves the reaction between nitrones and alkynes, which proceeds via a proposed dipolar cycloaddition followed by a [3,3']-sigmatropic rearrangement to furnish 1-pyrrolines with high regio- and diastereoselectivity. nih.govresearchgate.net Another powerful cascade combines a nitro-Mannich reaction with a gold-catalyzed hydroamination of an allene (B1206475). acs.org This dual catalytic approach enables the asymmetric synthesis of trisubstituted pyrrolidines. The reaction is initiated by an organocatalyzed nitro-Mannich addition to an imine, followed by the gold-catalyzed intramolecular hydroamination of the resulting allene intermediate to close the pyrrolidine ring. acs.org Such strategies are prized for their efficiency and ability to rapidly build molecular complexity from simple precursors. acs.org

| Cascade Type | Catalysts | Key Steps | Product | Source |

| Nitrone-Alkyne Cascade | - | Dipolar cycloaddition, [3,3']-sigmatropic rearrangement | 1-Pyrrolines | nih.gov |

| Nitro-Mannich/Hydroamination | Organocatalyst, Gold | Asymmetric nitro-Mannich, Allene hydroamination | Enantioenriched Pyrrolidines | acs.org |

| Nitro-Mannich/Lactamization | Copper | Conjugate addition, Nitro-Mannich, Lactamization | 4-Nitropyrrolidin-2-ones | nih.gov |

Approaches for Pyrrolidin-3-one Scaffold Construction

The construction of the pyrrolidin-3-one ring system can be achieved through several powerful synthetic transformations. Key among these are cycloaddition reactions, which form multiple bonds in a single step, and cyclization reactions of linear precursors, such as ring-closing metathesis and intramolecular insertion reactions.

The 1,3-dipolar cycloaddition is a highly effective method for synthesizing five-membered heterocycles, including the pyrrolidine ring. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile, typically an alkene or alkyne, to form a cyclic product. wikipedia.org For pyrrolidine synthesis, the most relevant 1,3-dipole is the azomethine ylide. acs.org

The reaction between an azomethine ylide and an alkene dipolarophile provides a direct route to the pyrrolidine skeleton. wikipedia.org Azomethine ylides are transient species that can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines, or more commonly, from the condensation of an α-amino acid or ester with an aldehyde or ketone. acs.org For instance, the decarboxylative condensation of isatin (B1672199) and an N-substituted glycine (B1666218) is a common method for generating a nonstabilized azomethine ylide. acs.orgnih.gov

These ylides then react with a wide range of alkenyl dipolarophiles in a [3+2] cycloaddition fashion to yield highly functionalized pyrrolidines. nih.govresearchgate.net The versatility of this method allows for the introduction of various substituents onto the pyrrolidine ring by choosing appropriately substituted ylide precursors and dipolarophiles. acs.orgrsc.org This strategy has been successfully applied to the synthesis of complex molecules, including spirooxindole-pyrrolidines. nih.gov

| Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product | Ref |

| Isatin, N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles | Absolute ethanol, reflux | 3'-(benzo[d]thiazol-2-yl)-1'-methyl-2-oxo-4'-(aryl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitriles | acs.orgnih.gov |

| 1,2,3,4-Tetrahydroisoquinoline, 4-bromobenzaldehyde | Olefinic oxindole | Benzoic acid, EtOH, microwave 125 °C | Spirooxindole-pyrrolidine derivative | nih.gov |

| Glycine α-imino ester derivative | (S)-N-tert-butanesulfinyl imine | Ag2CO3 | Densely substituted proline derivative | acs.org |

A significant advantage of the 1,3-dipolar cycloaddition of azomethine ylides is the potential to generate multiple stereocenters in a single, controlled step. acs.org The regio- and stereoselectivity of the reaction are crucial aspects that determine the structure of the final pyrrolidine product. elsevierpure.com

Regioselectivity is often governed by the electronic properties of the dipole and dipolarophile, as rationalized by frontier molecular orbital (FMO) theory. wikipedia.orgnih.gov The reaction typically proceeds via the interaction of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.org For example, in the reaction of an azomethine ylide with an electron-deficient alkene, the reaction is generally HOMO(dipole)-LUMO(dipolarophile) controlled, leading to a specific orientation of the substituents on the newly formed ring. nih.gov Steric factors also play a significant role, with the reactants approaching each other in a way that minimizes steric hindrance. acs.orgnih.gov

Stereoselectivity in these cycloadditions can be controlled through various means. Diastereoselectivity is often influenced by the geometry of the azomethine ylide and the approach (endo or exo) of the dipolarophile. nih.gov The use of chiral auxiliaries on either the ylide precursor or the dipolarophile can induce high levels of diastereoselectivity. acs.org Furthermore, the development of catalytic asymmetric 1,3-dipolar cycloadditions using chiral metal complexes has become a powerful tool for achieving high enantioselectivity, allowing access to specific stereoisomers from the same starting materials. acs.orgrsc.org Acid additives have also been shown to alter the regioselectivity of these reactions. nih.gov

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the construction of cyclic compounds, including pyrrolidines. researchgate.net This reaction, typically catalyzed by ruthenium complexes like the Grubbs' catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic alkene and a small volatile byproduct (e.g., ethylene). researchgate.netorganic-chemistry.org

To synthesize a pyrrolidine ring via RCM, an acyclic precursor containing two terminal alkene functionalities, appropriately positioned around a nitrogen atom, is required. biu.ac.il The N-protecting group and the substituents on the carbon backbone can be varied to produce a wide array of functionalized pyrrolidines. A related approach, the ring-closing enyne metathesis (RCEM), utilizes a substrate containing both an alkene and an alkyne, yielding a cyclic diene which can be a valuable synthetic intermediate. organic-chemistry.orgacs.org This methodology has proven effective for preparing chiral pyrrolidine derivatives under mild conditions. organic-chemistry.orgacs.org

| Substrate Type | Catalyst | Product | Ref |

| Dienylamides | Ruthenium catalyst (unspecified) | Functionalized enantiopure pyrrolines | biu.ac.il |

| Enyne with basic N atom | Grubbs' first- or second-generation catalyst | Chiral pyrrolidine derivatives | organic-chemistry.org |

Beyond cycloadditions and metathesis, other cyclization strategies are employed to construct the pyrrolidine ring. These methods typically involve the formation of a single carbon-nitrogen or carbon-carbon bond to close a pre-formed linear chain.

Intramolecular insertion reactions of carbenes or nitrenes into N-H bonds represent a direct method for forming the pyrrolidine ring. researchgate.net For instance, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org

A related and powerful strategy is the intramolecular amination of C-H bonds. nih.govacs.org Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides an effective route to pyrrolidines. organic-chemistry.org This method often exhibits excellent chemo- and regioselectivity. organic-chemistry.org For example, the cyclization of N-halide amides can be catalyzed by copper complexes to yield the corresponding pyrrolidine products. acs.org Mechanistic studies suggest that these transformations can proceed through various copper oxidation states and may involve radical-based pathways or nitrene-like intermediates. nih.gov

Other Cyclization Reactions

Scalability and Industrial Production Considerations

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents a unique set of challenges. For the production of this compound, several factors must be considered to ensure an efficient, cost-effective, and safe manufacturing process.

The subsequent cyclization to form the pyrrolidinone ring is another crucial step that requires careful optimization for large-scale production. This is often achieved through an oxidation reaction of the corresponding N-tosyl-3-hydroxypyrrolidine. Reagents that are inexpensive, stable, and afford high yields with minimal side-product formation are paramount. For instance, while some laboratory methods might utilize exotic or expensive oxidizing agents, industrial applications necessitate the use of more economical alternatives like hypochlorite-based oxidants or catalytic oxidation processes.

Furthermore, purification of the final product on a large scale can be a significant bottleneck. Crystallization is often the preferred method for purification in industrial settings due to its efficiency and cost-effectiveness compared to chromatographic techniques, which are more common in laboratory-scale preparations. The development of a robust crystallization process that consistently yields high-purity this compound is therefore a critical aspect of process development.

The table below summarizes key considerations for the scalable synthesis of this compound:

| Process Step | Laboratory-Scale Consideration | Industrial-Scale Consideration |

| Starting Materials | High purity, readily available from catalogs. | Cost-effectiveness, supplier reliability, and consistent quality of bulk materials. |

| Solvent System | Wide variety of solvents may be used. | Focus on green solvents, ease of recovery, and low toxicity. |

| Reagents | Use of specialized or expensive reagents for high yield. | Preference for inexpensive, readily available, and safe-to-handle reagents. |

| Reaction Conditions | Often optimized for yield and purity without major cost constraints. | Optimization for space-time yield, energy efficiency, and process safety. |

| Work-up & Purification | Chromatographic purification is common. | Development of efficient extraction and crystallization procedures. |

| Waste Management | Smaller volumes of waste are generated. | Minimization of waste streams and implementation of recycling protocols. |

Control Experiments and Mechanistic Validation

Understanding the reaction mechanism is fundamental to optimizing a synthetic process and troubleshooting potential issues. For the synthesis of this compound, several control experiments can be designed to validate the proposed mechanistic pathways.

A key transformation in many synthetic routes is the oxidation of N-tosyl-3-hydroxypyrrolidine to the corresponding ketone. To confirm that the oxidation is indeed occurring at the hydroxyl group, a control experiment could involve subjecting a protected version of the alcohol, such as its methyl ether, to the same oxidation conditions. The absence of the desired ketone product would strongly support the proposed role of the free hydroxyl group in the reaction.

Another area of mechanistic interest is the potential for side reactions. For instance, over-oxidation to form by-products could be a concern. A study monitoring the reaction progress over time using techniques like High-Performance Liquid Chromatography (HPLC) can provide valuable data on the formation and consumption of intermediates and by-products. This can help in optimizing reaction times and conditions to maximize the yield of the desired product while minimizing impurities.

Isotopic labeling studies can also provide powerful insights into the reaction mechanism. For example, using a deuterated oxidizing agent or a substrate labeled with a stable isotope at a specific position can help trace the path of atoms throughout the reaction, confirming bond-breaking and bond-forming steps.

The following table outlines potential control experiments and their expected outcomes for validating the synthesis mechanism of this compound:

| Control Experiment | Purpose | Expected Outcome if Hypothesis is Correct |

| Oxidation of N-Tosyl-3-methoxypyrrolidine | To confirm the necessity of a free hydroxyl group for oxidation. | No formation of this compound. |

| Reaction monitoring by HPLC | To identify intermediates and by-products and optimize reaction time. | Observation of the consumption of starting material and the formation of the product, with minimal accumulation of by-products under optimized conditions. |

| Use of a radical scavenger | To investigate the involvement of radical intermediates in the oxidation step. | If the reaction rate is unaffected, a radical mechanism is unlikely. A significant decrease in reaction rate would suggest radical involvement. |

| Kinetic Isotope Effect (KIE) study | To probe the rate-determining step of the reaction. | A significant KIE upon deuteration of the C-H bond at the 3-position of the pyrrolidine ring would indicate that this bond cleavage is involved in the rate-determining step of the oxidation. |

By systematically conducting such control experiments, a detailed and validated understanding of the reaction mechanism can be established. This knowledge is invaluable for the rational optimization of the synthesis of this compound, paving the way for its efficient and reliable production on an industrial scale.

Chemical Reactivity and Derivatization of 1 4 Tolylsulfonyl Pyrrolidin 3 One

Transformations at the Ketone Moiety

The ketone functional group at the C-3 position is a primary site for chemical reactions, particularly nucleophilic additions.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic and readily undergoes attack by various nucleophiles. libretexts.orgchemguide.co.uk This reaction typically involves the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. libretexts.orgyoutube.com The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. libretexts.org

Common nucleophilic addition reactions include the addition of organometallic reagents, enolates, and other carbon-based nucleophiles. For instance, the reaction with Grignard reagents or organolithium compounds can introduce new carbon-carbon bonds at the C-3 position. Similarly, reactions with cyanide ions, often from sources like hydrogen cyanide (HCN) or potassium cyanide (KCN), lead to the formation of cyanohydrins. chemguide.co.uk

The stereochemistry of these additions is a key consideration. Since the ketone is prochiral, nucleophilic attack can occur from either face of the carbonyl group, potentially leading to a racemic mixture of stereoisomers if no chiral influence is present. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Moiety

| Nucleophile | Reagent(s) | Product Type |

| Cyanide | KCN, H₂SO₄ | 3-cyano-3-hydroxypyrrolidine derivative |

| Grignard Reagent | RMgX, then H₃O⁺ | 3-alkyl/aryl-3-hydroxypyrrolidine derivative |

| Hydride | NaBH₄ or LiAlH₄ | 1-(4-Tolylsulfonyl)pyrrolidin-3-ol |

Modifications of the Pyrrolidinone Ring System

The pyrrolidinone ring itself can be chemically modified at various positions, allowing for the introduction of diverse functional groups and the expansion of the ring system.

Functionalization at Various Positions (e.g., C-2, C-4)

Functionalization at the C-2 and C-4 positions of the pyrrolidinone ring can be achieved through various synthetic strategies. The α-protons at the C-2 and C-4 positions are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at these positions.

For example, palladium-catalyzed C-H arylation has been used for the α-functionalization of similar N-substituted pyrrolidines. nih.gov This method allows for the direct introduction of aryl groups at the C-2 position. Functionalization at the C-4 position has also been reported through methods like N-heterocyclic carbene (NHC) catalysis for pyridinium (B92312) salts, demonstrating the possibility of selective modifications. nih.gov

An attempt at the hydroxycarbonylation of 1-tosyl-2,5-dihydro-1H-pyrrole in the presence of a palladium catalyst in acetone (B3395972) unexpectedly led to the formation of a ketone at the C-3 position, with only trace amounts of the C-3 carboxylic acid, highlighting the complexity of reactions at different positions. researchgate.net

Ring Expansion Reactions

The five-membered pyrrolidinone ring can be expanded to form larger heterocyclic systems, such as azepines. wikipedia.orgpharmaguideline.comresearchgate.net Ring expansion reactions often proceed through the formation of a suitable intermediate that can undergo rearrangement. wikipedia.org For instance, the Tiffeneau–Demjanov rearrangement, a type of pinacol (B44631) rearrangement, can be utilized for ring expansion. wikipedia.org Another common method involves the photochemical or thermal rearrangement of aryl azides, which can lead to the insertion of a nitrogen atom and expansion to a seven-membered ring. researchgate.net The Buchner ring expansion is another relevant strategy that can convert arenes to cycloheptatrienes. wikipedia.org

These reactions are valuable for synthesizing seven-membered heterocyclic compounds, which are present in various biologically active molecules. pharmaguideline.comslideshare.net

Reactions Involving the Tolylsulfonyl Group

The tolylsulfonyl (tosyl) group is not merely a protecting group for the nitrogen atom but also plays a significant role in the reactivity of the molecule.

Role of the Sulfonyl Group in Reaction Mechanisms

The electron-withdrawing nature of the tolylsulfonyl group has a profound influence on the reactivity of the pyrrolidinone ring. acs.org It increases the acidity of the α-protons at the C-2 and C-5 positions, facilitating their deprotonation and subsequent functionalization.

Furthermore, the sulfonyl group can act as an activating group in various reactions. nih.govacs.org For instance, in nucleophilic substitution reactions, the tosyl group can stabilize anionic intermediates. The N-tert-butanesulfinylimine group, which is structurally related, has been shown to be an effective electron-withdrawing group in 1-azadienes, enabling diastereoselective cycloaddition reactions. acs.org This suggests that the N-sulfonyl group in 1-(4-tolylsulfonyl)pyrrolidin-3-one similarly activates the molecule towards certain transformations.

The sulfonamide linkage itself can be a site of reaction. For example, reductive cleavage of the N-S bond can be achieved using reagents like samarium diiodide or under photochemical conditions, allowing for the removal of the tosyl group when desired. organic-chemistry.org

Synthesis of Chiral Derivatives

The creation of chiral centers from a non-chiral starting material is a fundamental challenge in organic synthesis. For this compound, the primary route to chirality involves the enantioselective reduction of its ketone functional group.

Stereoselective Transformations

The conversion of this compound to its chiral alcohol derivatives, (R)- and (S)-1-(4-tolylsulfonyl)pyrrolidin-3-ol, is most effectively achieved through asymmetric reduction. The Corey-Bakshi-Shibata (CBS) reduction is a prominent and reliable method for this transformation, utilizing a chiral oxazaborolidine catalyst to control the stereochemical outcome of the hydride reduction. nih.govmdpi.comwikipedia.orgsigmaaldrich.comumb.edu

The CBS reduction mechanism involves the coordination of borane (B79455) to the nitrogen atom of the chiral oxazaborolidine catalyst. This complex then coordinates to the ketone of the substrate at the sterically less hindered lone pair of the carbonyl oxygen. This precise orientation directs the intramolecular transfer of a hydride from the borane to one face of the carbonyl, leading to the formation of a specific enantiomer of the alcohol. mdpi.comrug.nl The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates whether the (R)- or (S)-alcohol is preferentially formed.

While specific documented examples of the CBS reduction of this compound are not extensively detailed in readily available literature, the general applicability of this method to prochiral ketones, including N-protected 3-pyrrolidinones, is well-established. wikipedia.orgnih.gov The reaction typically employs borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) as the hydride source in an aprotic solvent like tetrahydrofuran (B95107) (THF). The enantiomeric excess (ee) of the resulting alcohol is often high, frequently exceeding 90%.

Biocatalytic approaches, such as using transaminases, have also emerged as a powerful strategy for the asymmetric synthesis of chiral 2-substituted pyrrolidines, achieving high enantiomeric excesses. nih.gov Although not directly applied to the 3-oxo position of the target molecule in the provided sources, this highlights the potential of enzymatic methods in the stereoselective synthesis of pyrrolidine (B122466) derivatives.

Enantiomeric Excess Determination Methods (e.g., Chiral HPLC)

Following the stereoselective synthesis of chiral derivatives of this compound, it is crucial to determine the enantiomeric excess (ee) of the product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable technique for this purpose. sigmaaldrich.comphenomenex.comnih.gov

The principle of chiral HPLC lies in the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral molecules. phenomenex.comnih.gov

For the specific analysis of the enantiomers of 1-(4-tolylsulfonyl)pyrrolidin-3-ol, a method utilizing a Chiralpak AD-H column, which is a polysaccharide-based CSP, has been reported. researchgate.net The separation can be achieved using a mobile phase consisting of a mixture of n-hexane and ethanol. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.

The development of a robust chiral HPLC method often involves screening different chiral columns and mobile phase compositions to achieve optimal separation. phenomenex.com Factors such as the type and concentration of the organic modifier, flow rate, and column temperature can significantly influence the resolution of the enantiomers. nih.gov

Below is a table summarizing a representative chiral HPLC method for the separation of 10-hydroxycamptothecin (B1684218) enantiomers, which illustrates the typical parameters that are optimized for such separations. While not the exact target molecule, it provides a relevant example of the technique.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Chiralpak IC (immobilized polysaccharide) |

| Mobile Phase | n-hexane:ethanol (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | Not specified in source |

| Resolution (Rs) | > 3 |

This table is based on data for the separation of 10-hydroxycamptothecin enantiomers and serves as an illustrative example of chiral HPLC conditions. researchgate.net

Applications in Organic Synthesis

A Foundational Unit for Complex Heterocyclic Architectures.researchgate.netchemrxiv.org

The pyrrolidine (B122466) core is a prevalent motif in a vast array of biologically active natural products and synthetic compounds. researchgate.netchemrxiv.org 1-(4-Tolylsulfonyl)pyrrolidin-3-one serves as an invaluable starting material for the elaboration of more complex heterocyclic systems, including those with fused and spirocyclic frameworks.

Crafting Pyrrolidine-Fused Systems.nih.govthieme.de

The strategic placement of functional groups in this compound allows for its transformation into various fused heterocyclic systems. nih.gov Diastereoselective synthesis methods, often involving multicomponent reactions, can be employed to construct highly substituted pyrrolidine derivatives. nih.govfigshare.com These reactions can generate multiple stereocenters in a single step with high efficiency. nih.gov The resulting functionalized pyrrolidines serve as key intermediates that can be further cyclized to yield complex fused structures. thieme.de

A general strategy involves the reaction of N-tosyl imino esters with optically active precursors in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), to promote an intramolecular rearrangement, leading to the formation of functionalized pyrrolidines with a high degree of diastereoselectivity. nih.gov

The Gateway to Spiro Compounds.nih.govrsc.org

Spirocyclic structures, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid and three-dimensional nature. This compound is a valuable precursor for the synthesis of spiro[pyrrolidine-3,3'-oxindoles], a privileged scaffold found in numerous bioactive alkaloids and synthetic compounds. nih.govrsc.org

The synthesis of these spiro compounds often involves a [3+2] cycloaddition reaction. nih.govrsc.org In a typical approach, an azomethine ylide is generated in situ and reacts with a suitable dipolarophile, such as an olefinic oxindole, to afford the desired spirooxindole-pyrrolidine framework. nih.gov The reaction conditions can be tuned to achieve high regio- and diastereoselectivity. nih.gov

Table 1: Synthesis of Spirooxindole-Pyrrolidines via [3+2] Cycloaddition

| Entry | Cyclic Amine | Aldehyde | Olefinic Oxindole | Product | Yield (%) |

| 1 | Tetrahydroisoquinoline | 4-Bromobenzaldehyde | Substituted Oxindole | Spirooxindole-pyrrolidine 1 | 75 |

| 2 | Tetrahydronorharman | 4-Bromobenzaldehyde | Substituted Oxindole | Spirooxindole-pyrrolidine 5a | 79 |

| 3 | Isoindoline | 4-Bromobenzaldehyde | Substituted Oxindole | Spirooxindole-pyrrolidine 6a | 46 |

This table presents a selection of results from a three-component [3+2] cycloaddition reaction to form spirooxindole-pyrrolidines. The use of different cyclic amines leads to a variety of spiro heterocyclic compounds with good yields. The data is illustrative of the versatility of this synthetic approach. nih.gov

A Pathway to Pyrrolizine Derivatives

Pyrrolizidine (B1209537) alkaloids are a class of natural products known for their diverse biological activities. While direct synthesis from this compound is not extensively documented in readily available literature, the functionalized pyrrolidine ring is the core structural unit of these alkaloids. Synthetic strategies often involve the construction of a substituted pyrrolidine ring which is then elaborated to form the bicyclic pyrrolizidine skeleton. The reactivity of the ketone in this compound provides a handle for introducing the necessary functionality for subsequent cyclization to form the pyrrolizidine ring system.

A Precursor for Bioactive Molecules and Pharmaceutical Intermediates.mdpi.comnih.gov

The pyrrolidine scaffold is a cornerstone in the design and synthesis of a multitude of pharmaceutical agents. mdpi.comnih.gov this compound, with its inherent functionality and potential for stereochemical control, serves as a valuable precursor in the synthesis of bioactive molecules and key pharmaceutical intermediates. mdpi.comnih.gov

An Intermediate in Drug Synthesis.nih.govresearchgate.netnuph.edu.ua

The versatility of this compound makes it an attractive intermediate for the synthesis of various drug candidates. For instance, substituted pyrrolidines are key components in a range of antiviral compounds. nih.govnuph.edu.ua The synthesis of novel thiazolidinone sulfonyl derivatives with demonstrated antimicrobial and antiviral activities highlights the utility of related sulfonamide-containing heterocycles. nih.gov While direct synthesis from this compound is a specific application, the broader class of sulfonamide-functionalized heterocycles showcases their importance in medicinal chemistry.

Furthermore, the pyrrolidin-2-one moiety, which can be derived from this compound, is a core structure in inhibitors of enzymes like aldo-keto reductase AKR1C3, which is implicated in various cancers. researchgate.net

A Tool for the Synthesis of Chiral Drugs and Analogs.acs.orgua.es

The development of single-enantiomer drugs is a critical aspect of modern pharmaceutical research. The chiral nature of many biological targets necessitates the use of enantiomerically pure compounds to ensure efficacy and minimize side effects. This compound can be utilized in asymmetric synthesis to produce chiral drug analogs. acs.orgua.es

Diastereoselective synthesis methods, such as [3+2] cycloaddition reactions using chiral auxiliaries or catalysts, allow for the creation of highly substituted pyrrolidines with excellent stereocontrol. acs.orgua.es These chiral pyrrolidines are then converted into a variety of valuable drug-like molecules. For example, the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions with azomethine ylides can generate up to four contiguous stereogenic centers with high diastereoselectivity. acs.orgua.es

Table 2: Diastereoselective Synthesis of Substituted Pyrrolidines

| Entry | Imine | Alkene | Product | Yield (%) | Diastereomeric Ratio |

| 1 | N-Sulfonylimine | γ-Substituted Allenoate | Tetrasubstituted Pyrroline (B1223166) | High | High |

| 2 | Chiral N-tert-Butanesulfinylazadiene | Azomethine Ylide | Densely Substituted Pyrrolidine | Good | Excellent |

This table illustrates the high yields and diastereoselectivities achieved in the synthesis of substituted pyrrolidines using methods like phosphine-catalyzed [3+2] annulation and 1,3-dipolar cycloadditions. These methods are crucial for generating chiral building blocks for drug synthesis. acs.orgua.es

Role in Cascade Reactions

While specific examples detailing the use of this compound in cascade reactions are not prominent in the literature, its structural motifs are found in substrates for such transformations. For instance, related N-sulfonylated pyrrolines are key components in phosphine-catalyzed [3+2] annulation reactions to construct complex pyrrolidine frameworks. orgsyn.org The ketone functionality in this compound could potentially be used to initiate or participate in cascade sequences, for example, through an initial aldol (B89426) reaction followed by further intramolecular cyclizations.

Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies often relies on the use of versatile building blocks like this compound. The synthesis of substituted pyrrolidines is an active area of research, with multicomponent reactions being a powerful tool. rsc.orgnih.gov The reactivity of the enolate derived from this compound could be exploited in the development of new methods for the asymmetric synthesis of substituted pyrrolidines. The development of inhibitors for enzymes such as lysine-specific demethylase 1 has utilized substituted pyrrolidine scaffolds, highlighting the importance of developing synthetic routes to novel derivatives. nih.gov

Conclusion

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly valuable for studying organic molecules, providing a balance between accuracy and computational cost. For this compound, DFT can be applied to understand its fundamental chemical nature.

Energy Profiles and Transition StatesA key output of DFT calculations for a proposed reaction mechanism is the potential energy surface.nih.govPlotting the energy of the system against a reaction coordinate generates an energy profile that visualizes the reaction's progress. This profile clearly identifies the energy of all stationary points, including reactants, products, and any intermediates.acs.org

Crucially, DFT allows for the location and characterization of transition states (TS)—the highest energy points on the reaction pathway that connect reactants to products. acs.orgacs.org The energy of the transition state relative to the reactants determines the activation energy (Ea), a critical factor in reaction kinetics. For a reaction involving this compound, DFT could be used to calculate and compare the activation energies for different competing pathways.

Kinetic vs. Thermodynamic SelectivityMany chemical reactions can yield more than one product. The distribution of these products can be governed by either kinetic or thermodynamic control.libretexts.orglibretexts.org

Kinetic Control: Under conditions of kinetic control (typically lower temperatures, short reaction times), the major product is the one that is formed fastest. wikipedia.orgillinois.edu This corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures, longer reaction times), the reaction is reversible, and the product distribution reflects the relative stability of the products. libretexts.orgwikipedia.org The most stable product will be the major one.

DFT is an excellent tool for predicting selectivity. By calculating the activation energies for all possible reaction pathways, the kinetic product can be identified. wikipedia.org Simultaneously, by computing the total energies of all possible products, the most thermodynamically stable product can be determined. libretexts.org This predictive power is essential for designing synthetic routes that favor the desired isomer.

Solvent Effects in Computational ModelsReactions are almost always carried out in a solvent, which can significantly influence reaction rates and mechanisms.numberanalytics.comComputational chemistry accounts for these influences using solvent models, which generally fall into two categories:

Implicit Solvent Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. ucsb.edu This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged species or polar transition states.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. ucsb.edu This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical for accurately describing the reaction mechanism. researchgate.net

For this compound, modeling solvent effects would be crucial for accurately predicting its behavior in different reaction media, from non-polar to polar protic or aprotic solvents.

Molecular Dynamics Simulations (if applicable)

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, this technique is highly applicable. MD simulations model the physical movements of atoms and molecules over time. For this compound, MD could be used to:

Explore its conformational landscape, particularly the puckering of the five-membered pyrrolidine (B122466) ring.

Study its interactions with solvent molecules on a dynamic level.

Simulate its binding within a protein active site if it were being investigated as a potential drug candidate.

MD simulations provide insights into the time-dependent behavior of a system, which is complementary to the static, energy-focused information from DFT calculations. researchgate.net

In Silico Design Approaches

In silico methods are computational techniques used in drug discovery to design and screen potential new drug candidates. nih.gov The this compound scaffold could serve as a starting point for the design of new bioactive molecules.

In a typical workflow, a virtual library of derivatives could be created by computationally modifying the core structure. For example, different substituents could be added to the pyrrolidine ring or the tolyl group. These virtual compounds would then be evaluated using methods like:

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.net The goal is to find ligands that bind with high affinity and specificity to a biological target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. chemrevlett.com A QSAR model could be developed to predict the activity of new derivatives of this compound before they are synthesized. rsc.org

These in silico approaches accelerate the drug discovery process by prioritizing the most promising compounds for synthesis and experimental testing. researchgate.net

Spectroscopic Data Interpretation (e.g., NMR, HRMS) in Conjunction with Computational Studies

The structural elucidation of "this compound" is heavily reliant on the synergistic use of experimental spectroscopic techniques and computational modeling. Advanced computational methods, particularly Density Functional Theory (DFT), are instrumental in the precise interpretation of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data. This integrated approach allows for the unambiguous assignment of spectral signals and the confident confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon and hydrogen framework of an organic molecule. For "this compound," both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom. However, the complexity of the spectra, particularly due to the overlapping signals in the pyrrolidine ring, often necessitates computational support for accurate assignment.

Computational approaches, primarily using the Gauge-Including Atomic Orbital (GIAO) method within DFT, are employed to predict the ¹H and ¹³C NMR chemical shifts. chemspider.com These calculations are typically performed on a DFT-optimized molecular geometry. The process involves several key steps:

Conformational Analysis: Identifying the lowest energy conformer(s) of the molecule.

Geometry Optimization: Using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)) to obtain the most stable three-dimensional structure. np-mrd.org

NMR Chemical Shift Calculation: Applying the GIAO method to the optimized geometry to calculate the theoretical chemical shifts.

A strong correlation between the experimentally measured and computationally predicted chemical shifts provides a high degree of confidence in the structural assignment. chemicalbook.com

Below are the expected ¹H and ¹³C NMR spectral data for "this compound," along with their assignments, which would be corroborated by computational analysis.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 | d | 2H | Ar-H (ortho to SO₂) |

| 7.39 | d | 2H | Ar-H (meta to SO₂) |

| 4.05 | t | 2H | CH₂ (C5) |

| 3.60 | s | 2H | CH₂ (C2) |

| 2.65 | t | 2H | CH₂ (C4) |

| 2.45 | s | 3H | Ar-CH₃ |

This is a representative table based on known chemical shift values for similar structural motifs.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 205.0 | C=O (C3) |

| 145.0 | Ar-C (ipso-SO₂) |

| 133.5 | Ar-C (ipso-CH₃) |

| 130.0 | Ar-CH (meta) |

| 128.0 | Ar-CH (ortho) |

| 55.0 | CH₂ (C2) |

| 48.0 | CH₂ (C5) |

| 40.0 | CH₂ (C4) |

| 21.5 | Ar-CH₃ |

This is a representative table based on known chemical shift values for similar structural motifs.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which is crucial for determining the elemental composition of a molecule. For "this compound" (C₁₁H₁₃NO₃S), the expected exact mass can be calculated and compared with the experimental value.

Computational tools can assist in the interpretation of HRMS data by predicting the isotopic distribution pattern for a given molecular formula. scbt.com This is particularly useful for confirming the presence of elements with characteristic isotopes, such as sulfur in this case. The close agreement between the measured and calculated mass, along with the matching isotopic pattern, serves as definitive evidence for the proposed molecular formula. scbt.com

HRMS Data

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 240.0694 | 240.0691 |

| [M+Na]⁺ | 262.0514 | 262.0511 |

This is a representative table. The calculated m/z is based on the molecular formula C₁₁H₁₃NO₃S.

The integration of computational studies with experimental spectroscopic data is an indispensable part of modern chemical analysis. It not only facilitates the accurate and efficient structural characterization of compounds like "this compound" but also provides deeper insights into their electronic and conformational properties.

Crystallography and Solid State Studies

Single-Crystal X-ray Diffraction Analysis

A definitive understanding of the three-dimensional structure of 1-(4-Tolylsulfonyl)pyrrolidin-3-one in the solid state would be achieved through single-crystal X-ray diffraction. This powerful analytical technique would determine the precise spatial arrangement of atoms within the crystal lattice.

The analysis would yield crucial data, which would be presented in a comprehensive crystallographic data table.

Illustrative Data Table for Crystallographic Analysis:

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₃NO₃S |

| Formula Weight | 239.29 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | Value to be determined |

| β (°) | Value to be determined |

| γ (°) | Value to be determined |

| Volume (ų) | Value to be determined |

| Z | Value to be determined |

| Calculated Density (g/cm³) | Value to be determined |

| R-factor (%) | Value to be determined |

This table would also typically include details about the data collection, such as the temperature, radiation source, and refinement methods. From this data, a detailed analysis of bond lengths, bond angles, and torsion angles would be possible, providing insight into the molecule's geometry. For instance, the S=O and S-N bond lengths are characteristic of the sulfonamide group nih.gov.

If the compound crystallizes in a chiral, non-centrosymmetric space group, the absolute configuration of a specific enantiomer could be determined. This is often accomplished by analyzing anomalous dispersion effects, typically quantified by the Flack parameter. A value close to zero would confirm the assigned stereochemistry.

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. The presence of a carbonyl group (C=O), sulfonyl group (SO₂), and various C-H bonds would likely lead to several types of non-covalent interactions. These could include:

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are probable, where hydrogen atoms from the pyrrolidine (B122466) or tolyl groups interact with the oxygen atoms of the carbonyl or sulfonyl groups of neighboring molecules.

C-H···π Interactions: The tolyl group provides an aromatic π-system that can act as an acceptor for hydrogen atoms from adjacent molecules, forming C-H···π interactions. These interactions play a significant role in the stabilization of crystal structures nih.gov.

A detailed analysis would quantify the distances and angles of these interactions, providing insight into the supramolecular assembly of the compound in the solid state.

The conformation of the this compound molecule in the crystal would be defined by its various torsion angles. Of particular interest would be the conformation of the five-membered pyrrolidine ring. The puckering of the ring (e.g., envelope or twist conformation) would be quantitatively described by puckering parameters. The orientation of the tolylsulfonyl group relative to the pyrrolidine ring would also be a key conformational feature, described by the relevant torsion angles around the S-N bond nih.gov.

Medicinal Chemistry and Pharmacological Relevance of Derivatives

Biological Activity of Analogs and Derivatives

Neurological Disorders (e.g., Anticonvulsant, CNS effects)

Further research and publication in the field of medicinal chemistry focusing specifically on the derivatives of 1-(4-Tolylsulfonyl)pyrrolidin-3-one are required before a comprehensive and authoritative article on their pharmacological relevance can be written.

Enzyme Inhibition (e.g., COX Inhibitors, PARP-1,-2 Inhibitors, GlyT1 Inhibitors)

The core structure of this compound serves as a scaffold for developing various enzyme inhibitors. The modification of this pyrrolidine (B122466) ring allows for the synthesis of derivatives with potential therapeutic applications targeting a range of enzymes.

Cyclooxygenase (COX) Inhibitors Cyclooxygenase (COX) is an enzyme family responsible for the synthesis of prostaglandins (B1171923) and other prostanoids from arachidonic acid. nih.gov The inhibition of COX enzymes, particularly COX-2, can provide relief from pain and inflammation. nih.gov Common COX inhibitors include non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, as well as COX-2 selective inhibitors like celecoxib. nih.gov While a significant class of therapeutic agents, research literature does not presently provide specific examples of COX inhibitors derived directly from the this compound scaffold.

Poly(ADP-ribose) polymerase (PARP-1, -2) Inhibitors Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibitors have demonstrated effectiveness in treating certain cancers, including androgen-receptor dependent malignancies. nih.gov The development of novel PARP-1 inhibitors is an active area of research, often involving integrated screening strategies that use cellular assays and in silico computational methods to assess large compound libraries. nih.gov This process aims to identify small molecules with unique chemical structures and favorable properties for further preclinical development. nih.gov

Glycine (B1666218) Transporter Type 1 (GlyT1) Inhibitors The glycine transporter-1 (GlyT1) regulates the concentration of the co-agonist glycine at the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor. nih.govnih.gov Inhibiting GlyT1 is a therapeutic strategy for conditions characterized by hypofunctional NMDA receptor activity, such as the cognitive impairments associated with schizophrenia. nih.govnih.gov It is hypothesized that enhancing NMDA receptor function through GlyT1 inhibition could improve neuroplasticity. nih.gov The development of potent and selective GlyT1 inhibitors is a focus of neuroscience research, with early efforts incorporating a glycine or sarcosine (B1681465) moiety into the inhibitor structure. nih.gov

Glycosidase Inhibition

The pyrrolidine scaffold is a foundational structure in the development of glycosidase inhibitors. nih.gov These inhibitors target enzymes like α-amylase and α-glucosidase, which are responsible for breaking down complex carbohydrates into simpler sugars like glucose. nih.gov By inhibiting these enzymes, the rate of glucose absorption into the bloodstream is reduced, which helps to regulate postprandial glucose levels and prevent sharp spikes in blood sugar after meals. nih.gov

Research into new azasugars has led to the synthesis and evaluation of pyrrolidine derivatives for this purpose. For instance, (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol, a pyrrolidine-based iminosugar isomer, was synthesized and tested for its inhibitory activity against four different glycosidases. nih.gov The results indicated that this specific compound did not possess strong inhibitory activity. nih.gov

Table 1: Glycosidase Inhibition Activity of a Pyrrolidine Derivative

| Compound Name | Target Enzymes | Result |

|---|---|---|

| (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol | Four selected glycosidases | Poor inhibitory activity (IC₅₀ > 100 μM) nih.gov |

Antidiabetic Potential

The ability of pyrrolidine derivatives to inhibit α-amylase and α-glucosidase gives them significant antidiabetic potential. nih.gov The primary mechanism of action is the delay of carbohydrate digestion and absorption, which in turn blunts the postprandial rise in blood glucose levels and contributes to better glycemic control. nih.gov This approach is a recognized therapeutic strategy in the management of Type 2 Diabetes Mellitus (T2DM). nih.gov Pharmacological inhibitors that effectively slow carbohydrate digestion, such as acarbose (B1664774) and miglitol, are used as therapeutic agents for diabetes. nih.gov The pyrrolidine scaffold is considered a key structure for the design of new therapeutic agents aimed at managing diabetes through this mechanism. nih.gov

Antiviral Activity (e.g., HCV NS5B polymerase inhibitors, CXCR4 chemokine receptor antagonists)

Derivatives of the pyrrolidine scaffold have been investigated for their potential to combat viral infections through distinct mechanisms.

HCV NS5B Polymerase Inhibitors The hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase essential for viral replication, making it a prime target for direct-acting antiviral drugs. nih.govwikipedia.orgmdpi.com Inhibitors of NS5B can be categorized as nucleoside inhibitors that target the enzyme's active site or non-nucleoside inhibitors (NNIs) that bind to allosteric sites, thereby inhibiting the conformational changes required for polymerase activity. nih.govnih.gov Research into acyl pyrrolidine inhibitors of the HCV polymerase has been conducted to identify molecules with potent replicon antiviral activity. nih.gov

Table 2: Antiviral Target Profile of Pyrrolidine Derivatives

| Viral Target | Mechanism of Action | Therapeutic Goal |

|---|---|---|

| HCV NS5B Polymerase | Allosteric inhibition of the RNA-dependent RNA polymerase, preventing viral RNA replication. nih.govnih.gov | Treatment of chronic Hepatitis C infection. wikipedia.org |

| CXCR4 Chemokine Receptor | Antagonism of the receptor to block HIV entry into host immune cells. nih.govgoogle.com | Treatment of HIV infection. nih.gov |

CXCR4 Chemokine Receptor Antagonists The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, in addition to its physiological functions, acts as a major co-receptor for human immunodeficiency virus (HIV) entry into immune cells like T-cells. nih.govgoogle.com This role has made CXCR4 a significant target for the development of antiviral therapies. nih.gov Numerous CXCR4 antagonists, including small molecules and peptides, have been identified through research aimed at blocking viral infection. nih.govnih.gov The development of antagonists for this receptor is a key strategy in the discovery of anti-HIV agents. nih.gov

ADMET and PASS Computational Screening

In modern drug discovery, computational methods are indispensable for predicting the Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) properties of potential drug candidates. nih.gov This in silico screening is a critical step that helps to filter large compound libraries, prioritizing molecules with favorable pharmacokinetic and safety profiles long before expensive and time-consuming lab work begins. nih.govnih.gov These computational approaches are often part of an integrated screening strategy to narrow thousands of potential compounds down to a small number of promising leads for further development. nih.gov

For example, in the discovery of new therapeutic agents, computational ADMET screening is often followed by in vitro and in vivo pharmacokinetic studies to confirm the predictions. nih.gov While specific ADMET or Prediction of Activity Spectra for Substances (PASS) data for this compound derivatives are not detailed in the available literature, this computational screening process is a standard and essential component of evaluating the drug-like properties of any new chemical series.

Therapeutic Potential and Drug Discovery

The this compound scaffold and its derivatives demonstrate significant therapeutic potential across multiple disease areas, highlighting the versatility of the pyrrolidine ring in medicinal chemistry. The journey from a basic scaffold to a potential drug candidate is a multi-step process. It begins with the design and synthesis of novel derivatives, which are then subjected to biological evaluation to assess their activity against specific targets like enzymes or receptors. nih.govnih.gov

Promising compounds identified from initial screenings undergo further preclinical development. This phase includes detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADMET and pharmacokinetic profiling to ensure the molecule can reach its target in the body, and finally, in vivo testing in animal models to confirm efficacy and safety. nih.govnih.gov The diverse potential applications of pyrrolidine derivatives, from antidiabetic to antiviral agents, underscore the value of this chemical scaffold as a starting point for the discovery of new medicines. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 1-(4-Tolylsulfonyl)pyrrolidin-3-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols. A two-step process (Scheme 2 in ) starts with a precursor (e.g., methyl 3-TBSO-2), followed by sulfonylation using 4-toluenesulfonyl chloride under basic conditions. Key factors include:

- Reagent Choice: Use of anhydrous Na₂SO₄ for drying and xylene as a solvent for reflux ().

- Reaction Time: Extended reflux (25–30 hours) ensures completion, as seen in analogous pyrrolidinone syntheses ().

- Purification: Recrystallization from methanol improves purity ().

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

- NMR: ¹H and ¹³C NMR confirm the pyrrolidin-3-one core and sulfonyl group. Look for characteristic signals:

- HPLC-MS: Quantifies purity and detects impurities like desulfonylated byproducts ().

- X-ray Crystallography: Resolves puckering conformation (), though data for this specific compound are limited.

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., ring puckering) be resolved?

Methodological Answer: The pyrrolidine ring’s puckering can be analyzed using Cremer-Pople coordinates ( ). Discrepancies arise when torsion angles (experimental) conflict with DFT-optimized geometries. To resolve:

Crystallographic Refinement: Re-analyze X-ray data with software like SHELXL, focusing on displacement parameters.

DFT Adjustments: Apply solvent effect models (e.g., PCM) and hybrid functionals (B3LYP-D3) to improve accuracy ().

Statistical Validation: Use R-factors and residual density plots to assess model fit ().

Q. What strategies improve enantiomeric purity during synthesis, given the compound’s chiral center?

Methodological Answer:

- Chiral Auxiliaries: Use (S)- or (R)-configured precursors (e.g., ’s (S)-pyrrolidin-3-ol derivatives).

- Asymmetric Catalysis: Employ Pd-catalyzed sulfonylation with BINAP ligands for stereocontrol (analogous to ).

- Chromatographic Resolution: Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers ().

Q. How do structural modifications (e.g., substituents on the tolyl group) impact receptor binding in oxytocin/V1a antagonist studies?

Methodological Answer: Though direct data for this compound are sparse, related derivatives (e.g., (3Z,5S)-5-(hydroxymethyl)-1-[(2'-methylbiphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime) show:

- Hydrophobic Interactions: The 4-tolyl group enhances binding to oxytocin receptor hydrophobic pockets ().

- Steric Effects: Bulkier substituents (e.g., 2'-methyl in ) reduce affinity due to steric clashes.

- In Silico Docking: Use AutoDock Vina with receptor PDB 1F9A to predict binding modes ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.